

A Comparative Analysis of Timegadine and Tiagabine Hydrochloride for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Timegadine hydrochloride*

Cat. No.: *B12711177*

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A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological profiles of Timegadine and Tiagabine hydrochloride, supported by experimental data and detailed methodologies.

This guide provides a detailed comparative analysis of two pharmacologically distinct compounds: Timegadine, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), and Tiagabine hydrochloride, a selective inhibitor of GABA transporter 1 (GAT1). While both are small molecules, their mechanisms of action, therapeutic targets, and clinical applications differ significantly. This document aims to provide a clear, data-driven comparison to inform research and development activities.

Overview and Chemical Properties

Timegadine and Tiagabine hydrochloride possess unique chemical structures that dictate their distinct pharmacological activities.

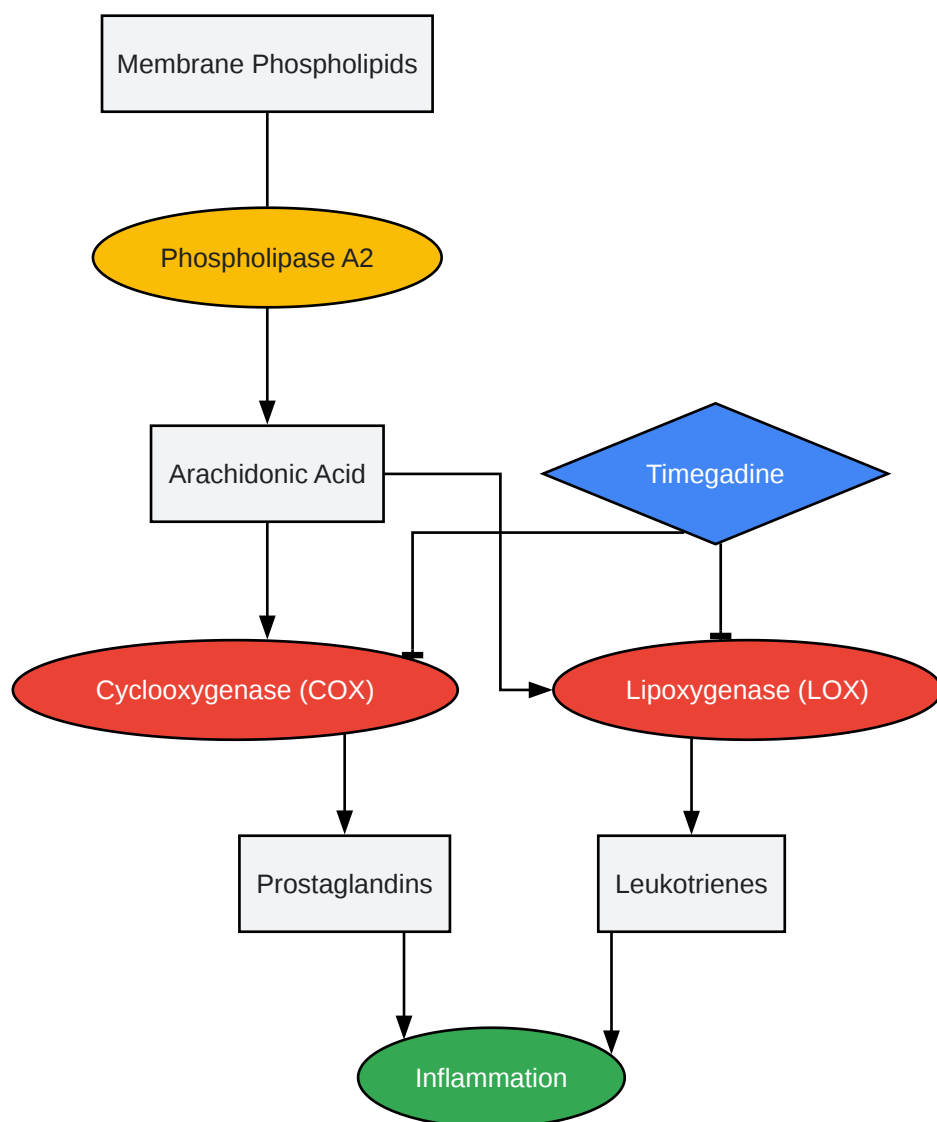
Feature	Timegadine	Tiagabine Hydrochloride
Chemical Name	N-cyclohexyl-N''-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine	(-)-(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride
Molecular Formula	C20H23N5S	C20H26ClNO2S2
Molecular Weight	365.5 g/mol	412.0 g/mol
Therapeutic Class	Anti-inflammatory agent	Anticonvulsant, Anti-epileptic Agent
Primary Mechanism	Dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX)[1]	Selective GABA reuptake inhibitor (GAT1)[2]

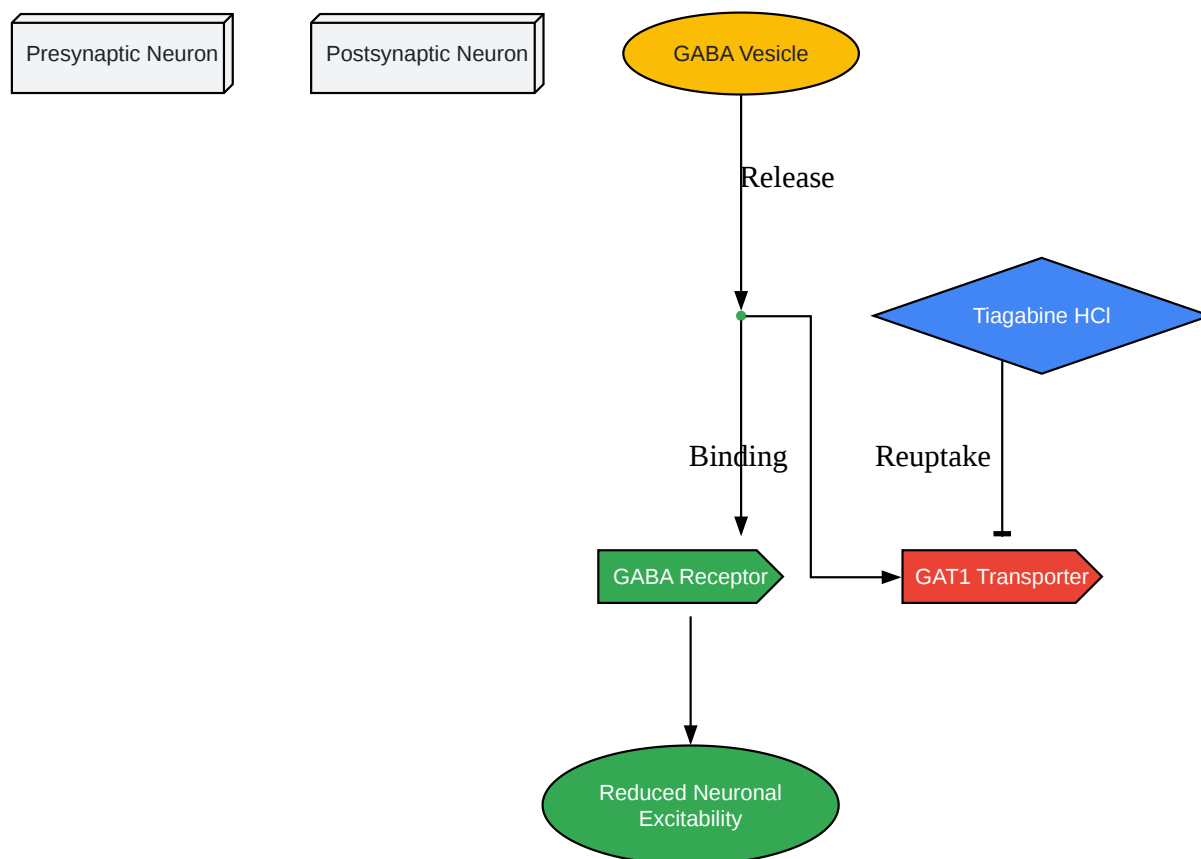
Mechanism of Action and Signaling Pathways

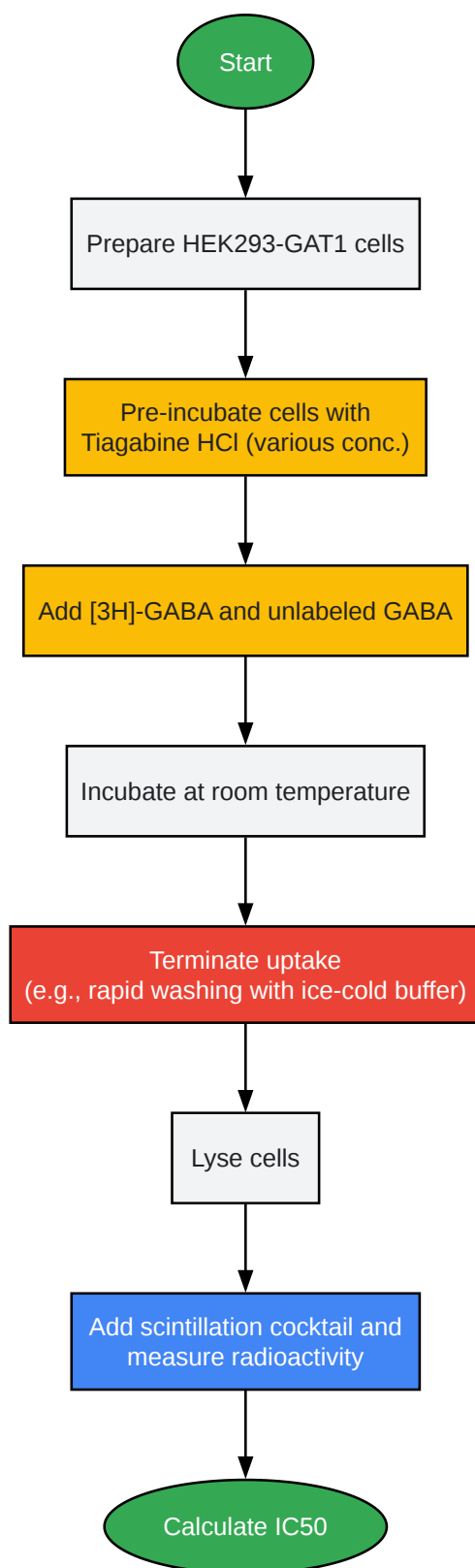
The divergent therapeutic effects of Timegadine and Tiagabine hydrochloride stem from their interaction with distinct signaling pathways.

Timegadine: Inhibition of the Arachidonic Acid Cascade

Timegadine exerts its anti-inflammatory effects by targeting key enzymes in the arachidonic acid cascade. It competitively inhibits both cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1]







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References

- 1. The pharmacokinetics of tiagabine in healthy elderly volunteers and elderly patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs) - MedChemComm (RSC Publishing) [pubs.rsc.org]
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